

# A Comparative In Vitro Analysis of ELABELA Isoforms

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Compound of Interest		
Compound Name:	ELA-32(human)	
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An Essential Guide for Researchers in Cardiovascular and Renal Disease, and Drug Development

ELABELA (ELA), also known as Toddler or Apela, is a recently discovered peptide hormone and a critical endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1] Encoded by the APELA gene, the initial 54-amino acid preproprotein is processed into mature, biologically active isoforms, primarily ELA-32, ELA-21, and ELA-11.[2][3] These isoforms exhibit distinct biochemical properties and signaling profiles, making a comparative understanding of their in vitro performance crucial for researchers targeting the apelinergic system for therapeutic intervention. This guide provides a comprehensive overview of the in vitro activities of ELA isoforms, supported by experimental data and detailed protocols.

#### **Comparative Analysis of ELABELA Isoform Activity**

The primary isoforms of ELABELA—ELA-32, ELA-21, and ELA-11—interact with the apelin receptor to initiate downstream signaling.[2] Their in vitro activities are most commonly characterized by their receptor binding affinity and their ability to modulate G-protein and  $\beta$ -arrestin signaling pathways.

### **Receptor Binding Affinity**

The binding affinity of ELABELA isoforms to the apelin receptor (APJ) is a key determinant of their biological potency. Radioligand competition assays are typically employed to determine the inhibition constant (Ki) or the pKi (-logKi).



Isoform	Receptor Binding Affinity (pKi) in Human Left Ventricle	Reference
ELA-32	9.59 ± 0.08	[4][5]
ELA-21	8.52 ± 0.11	[4][5]
ELA-11	7.85 ± 0.05	[4][5]
[Pyr1]apelin-13	8.85 ± 0.04	[4][5]

In human left ventricular tissue, ELA-32 demonstrates the highest binding affinity for the apelin receptor, significantly greater than that of ELA-21 and the well-characterized apelin isoform, [Pyr1]apelin-13.[4][5] ELA-11, the shortest isoform, exhibits the lowest affinity among the tested peptides.[4][5] This suggests that the N-terminal extension in the longer isoforms contributes significantly to receptor binding.[4]

#### **G-Protein Signaling: cAMP Inhibition**

The apelin receptor couples to the Gi subunit of G-proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potency of ELA isoforms in this pathway is often measured as pD2 or EC50 in forskolin-stimulated cAMP accumulation assays.

Isoform	G-Protein Signaling Potency (pD2) in CHO-K1 cells expressing human APJ	Reference
ELA-32	9.92 ± 0.07	[4]
ELA-21	9.98 ± 0.08	[4]
ELA-11	9.80 ± 0.10	[4]
[Pyr1]apelin-13	10.08 ± 0.08	[4]



Interestingly, despite differences in binding affinity, all three major ELA isoforms, as well as [Pyr1]apelin-13, inhibit cAMP production with similar subnanomolar potencies.[4][6] This indicates that even the shortest isoform, ELA-11, is a full and potent agonist for G-protein-mediated signaling.[4][6]

#### **β-Arrestin Recruitment**

Upon agonist binding, G protein-coupled receptors also recruit  $\beta$ -arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling. Longer ELA isoforms, such as ELA-32 and ELA-21, show a stronger bias towards the  $\beta$ -arrestin signaling pathway compared to shorter isoforms and some apelin peptides.[7]

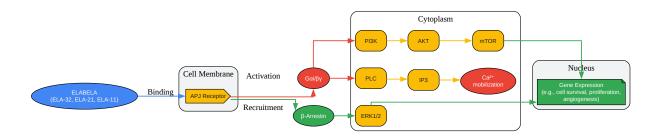
Isoform	β-Arrestin Recruitment Potency (pD2) in U2OS cells expressing human APJ	Reference
ELA-32	9.07 ± 0.04	[4]
ELA-21	8.80 ± 0.09	[4]
ELA-11	7.60 ± 0.05	[4]
[Pyr1]apelin-13	7.97 ± 0.08	[4]

In  $\beta$ -arrestin recruitment assays, ELA-32 is the most potent, followed by ELA-21.[4] ELA-11 is significantly less potent in recruiting  $\beta$ -arrestin, suggesting a biased agonism where the longer isoforms more effectively engage the  $\beta$ -arrestin pathway.[4][7]

## **ELABELA Signaling Pathways**

Activation of the apelin receptor by ELABELA isoforms triggers multiple downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9] These pathways are crucial for cellular processes such as proliferation, survival, migration, and angiogenesis.[8][10]





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Caption: ELABELA-APJ signaling pathways.

### **Experimental Protocols**

Detailed methodologies are essential for the reproducible in vitro comparison of ELABELA isoforms. Below are summarized protocols for the key assays discussed.

### **Radioligand Competition Binding Assay**

This assay measures the ability of unlabeled ELA isoforms to compete with a radiolabeled ligand for binding to the apelin receptor.



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#### References

- 1. Elabela Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 8. The network map of Elabela signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
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